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Compound of Interest

Compound Name:
(D-Thr6,D-trp8,9,L-alaninol15)-

galanin (1-15)

CAS No.: 150940-97-9

Cat. No.: B584610 Get Quote

Executive Summary: The "Scalpel" vs. The
"Sledgehammer"
In galanin receptor signaling research, distinguishing between GALR1 (inhibitory, Gᵢ/₀-coupled)

and GALR2 (excitatory, G_q/₁₁-coupled) pathways is the primary experimental challenge.[1]

The Specific Peptide:(D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin acts as a molecular scalpel.[1] It

is a high-affinity, highly selective agonist for GALR2.[1] The modification of the C-terminus to

an alcohol (alaninol) and the inclusion of D-amino acids stabilize the amphipathic alpha-helix

required for GALR2 recognition while destabilizing the N-terminal pharmacophore required

for GALR1 binding.[1]

The Alternative:Galantide (M15) acts as a molecular sledgehammer. It is a chimeric peptide

(Galanin 1-13 + Substance P 5-11) classically defined as a non-selective antagonist for both

GALR1 and GALR2.[1] However, its utility is complicated by documented partial agonism in

high-expression systems.[1]

Recommendation: Use [D-Thr⁶]-Gal(1-15)-ol to positively identify GALR2-mediated phenotypes

(e.g., neurite outgrowth, nociception).[1] Use Galantide (M15) only as a broad-spectrum

blockade control, with strict concentration monitoring to avoid off-target agonism.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b584610?utm_src=pdf-interest
https://pubchem.ncbi.nlm.nih.gov/compound/91898931
https://pubchem.ncbi.nlm.nih.gov/compound/91898931
https://pubchem.ncbi.nlm.nih.gov/compound/91898931
https://pubchem.ncbi.nlm.nih.gov/compound/91898931
https://pubchem.ncbi.nlm.nih.gov/compound/91898931
https://pubchem.ncbi.nlm.nih.gov/compound/91898931
https://pubchem.ncbi.nlm.nih.gov/compound/91898931
https://pubchem.ncbi.nlm.nih.gov/compound/91898931
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b584610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Identity & Structural Properties[1][2]
Feature

(D-Thr⁶, D-Trp⁸,⁹, L-
alaninol¹⁵)-galanin

Galantide (M15)

Class Synthetic Fragment Analogue Chimeric Peptide

Sequence

Gly-Trp-Thr-Leu-Asn-D-Thr-

Ala-D-Trp-D-Trp-Leu-Leu-Gly-

Pro-His-L-Alaninol

Gly-Trp-Thr-Leu-Asn-Ser-Ala-

Gly-Tyr-Leu-Leu-Gly-Pro-Gln-

Gln-Phe-Phe-Gly-Leu-Met-NH₂

Primary Function Selective GALR2 Agonist
Non-Selective Antagonist

(GALR1/GALR2)

Receptor Selectivity
GALR2 > GALR1 (>500-fold

selectivity)
GALR1 ≈ GALR2 (Equipotent)

G-Protein Coupling
Activates G_q/₁₁ (↑ IP₃, ↑

Ca²⁺)

Blocks Gᵢ/₀ and G_q/₁₁

(Classically)

Solubility Water soluble (Amphipathic)
Moderate (Hydrophobic C-

term)

Stability
High (C-terminal reduction

resists degradation)
Moderate

Mechanism of Action & Selectivity Profile
The Structural Basis of Selectivity
The native Galanin(1-15) fragment binds both GALR1 and GALR2.[1] However, the N-terminus

(Gly¹-Trp²) is critical for GALR1 binding, requiring a specific orientation that is disrupted by the

D-Trp⁸,⁹ substitutions in the target peptide.[1] Conversely, GALR2 binding relies heavily on the

amphipathic helical structure of the peptide's mid-section, which is stabilized by these same

substitutions and the C-terminal alaninol.

Critical Insight: The "Galantide Paradox"
While Galantide (M15) is marketed as an antagonist, expert caution is required. In systems with

high receptor reserve (e.g., transfected CHO or HEK cells), M15 has been observed to act as a

full agonist for GALR1.
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Implication: If you observe a biological response with M15 alone, it is not "background

noise"; it is likely GALR1 activation.

Signaling Pathway Visualization
The following diagram illustrates the differential signaling activation between the two

compounds.
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Caption: Differential pathway engagement. Green path indicates selective GALR2 activation by

the target peptide. Red T-bars indicate Galantide blockade.[1]

Experimental Protocol: Dissecting Receptor
Subtypes
To definitively prove a biological effect is mediated by GALR2, follow this self-validating "Add-

Back" protocol.

Reagents Required[1][4]
Agonist A: Native Galanin (Non-selective control).

Agonist B: (D-Thr⁶, D-Trp⁸,⁹, L-alaninol¹⁵)-galanin (GALR2 Selective).[1]
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Antagonist: Galantide (M15) or C7.[2]

Step-by-Step Workflow
Step 1: Establish Baseline Response (Dose-Response)

Perform a dose-response curve (1 nM – 10 µM) with Agonist B.

Validation: If the EC₅₀ is in the low nanomolar range (e.g., 5-50 nM), this confirms GALR2

presence. If no response is seen until >1 µM, the tissue likely lacks GALR2.

Step 2: The Specificity Check (The "Null" Test)

Apply Agonist B at a concentration equal to its EC₈₀ for GALR2.

Simultaneously measure a GALR1-specific output (e.g., forskolin-stimulated cAMP

inhibition).[1]

Result:Agonist B should NOT inhibit cAMP. If it does, you are using a concentration high

enough to lose selectivity (cross-talk).

Step 3: The Antagonist Confirmation

Pre-incubate cells/tissue with Galantide (M15) (1 µM) for 20 minutes.[1]

Apply Agonist B.[3]

Result: The signal generated in Step 1 should be abolished.

Troubleshooting: If Galantide alone causes a signal during pre-incubation, switch to a

specific GALR2 antagonist like M871, as M15 is exhibiting agonism in your system.

Comparative Data: Binding Affinities (Ki)
The following values represent consensus data from rat and human receptor studies (e.g.,

transfected CHO cells).
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Ligand GALR1 Ki (nM) GALR2 Ki (nM)
Selectivity Ratio
(R1/R2)

Native Galanin 0.1 - 0.5 0.2 - 1.0 ~1 (Non-selective)

(D-Thr⁶)-Gal(1-15)-ol > 10,000 1.5 - 10
> 1000 (GALR2

Selective)

Galantide (M15) 0.3 - 1.0 0.5 - 2.0 ~0.5 (Non-selective)

Note: Lower Ki indicates higher affinity. The target peptide shows virtually no binding to GALR1

at physiological concentrations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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